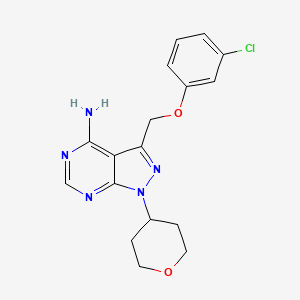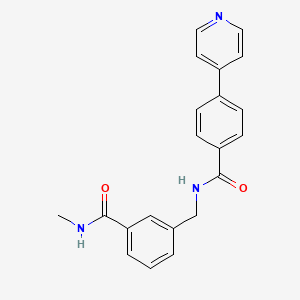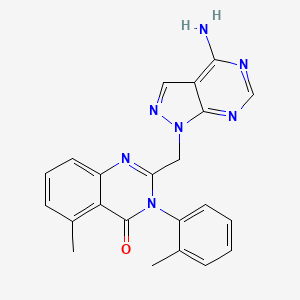
PIK-293
概要
説明
PIK-293は、ホスファチジルイノシトール3キナーゼ(PI3K)の触媒サブユニットp110δの選択的阻害剤です。これは、IC87114のピラゾロピリミジンアナログであり、PI3Kδを高特異性で阻害するように設計されています。 この化合物は、PI3Kδを選択的に標的とする能力のために、研究において大きな可能性を示しており、PI3K関連の経路や疾患を研究するための貴重なツールとなっています .
科学的研究の応用
PIK-293は、特に化学、生物学、医学、産業の分野で、科学研究において幅広い用途があります。
化学: PI3K関連の経路を研究し、選択性と効力が向上した新しい阻害剤を開発するためのツールとして使用されます。
生物学: 細胞の成長、分化、アポトーシスなど、さまざまな細胞プロセスにおけるPI3Kδの役割を調べるために、細胞および分子生物学研究で使用されます。
医学: がんや自己免疫疾患など、PI3Kシグナル伝達異常を伴う疾患に対する潜在的な治療薬として研究されています。
作用機序
PIK-293は、PI3Kδの触媒サブユニットを選択的に阻害することによって、その効果を発揮します。この阻害は、細胞の成長、生存、代謝など、さまざまな細胞プロセスに不可欠なPI3K/Akt/mTORシグナル伝達経路を阻害します。 PI3Kδを標的とすることにより、this compoundはこれらのプロセスを調節することができ、PI3K関連の疾患を研究し、標的療法を開発するための貴重なツールとなっています .
類似の化合物との比較
類似の化合物
IC87114: this compoundの前駆体であり、PI3Kδの選択的阻害剤でもあります。
PIK-23: 異なる化学構造を持つ、PI3Kδの別の選択的阻害剤。
PIK-39: this compoundと同様の効力を持つ、PI3Kδの選択的阻害剤。
PIK-75: PI3KαとPI3Kγの両方を標的とする阻害剤.
This compoundの独自性
This compoundは、PI3Kδに対する高い選択性により、PI3Kδ特異的な経路や疾患を研究するための貴重なツールとなっています。 その独特のピラゾロピリミジン構造は、他のPI3K阻害剤と比較して、効力と選択性の点で明確な利点を提供します .
生化学分析
Biochemical Properties
PIK-293 interacts with different isoforms of PI3Ks, including p110δ, p110β, p110γ, and p110α . The compound has been found to be most potent against the p110δ isoform, with an IC50 value of 0.24 μM . The interactions between this compound and these enzymes play a crucial role in its biochemical properties .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with PI3Ks can lead to changes in the activation of downstream signaling pathways, which can subsequently influence various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3Ks . This binding can lead to the inhibition or activation of these enzymes, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway . It interacts with various enzymes and cofactors within this pathway . Specific details on the effects of this compound on metabolic flux or metabolite levels are not currently available .
準備方法
合成経路と反応条件
PIK-293は、IC87114のアデニンを等電子的なピラゾロピリミジンで置換することにより合成されます。 合成には、ピラゾロピリミジンコアの形成と、PI3Kδに対する所望の選択性を達成するためのその後の官能基化を含む、いくつかのステップが含まれます .
工業生産方法
This compoundの工業生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。 これには、高度な精製技術と厳しい品質管理対策を使用して、化合物の有効性と安定性を維持することが含まれます .
化学反応の分析
反応の種類
PIK-293は、その構造中に反応性官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件は通常、望ましくない副反応を防ぐために、中程度の温度と不活性雰囲気で行われます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤は、制御された条件下で使用して選択的酸化を行うことができます。
還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、選択的な還元を確実に行うために、無水条件下で使用されます.
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、官能基が修飾されたthis compoundのさまざまな誘導体を生成することができ、酸化反応と還元反応は、分子内の特定の原子の酸化状態の変化につながる可能性があります .
類似化合物との比較
Similar Compounds
IC87114: A precursor to PIK-293, also a selective inhibitor of PI3Kδ.
PIK-23: Another selective inhibitor of PI3Kδ with a different chemical structure.
PIK-39: A selective inhibitor of PI3Kδ with similar potency to this compound.
Uniqueness of this compound
This compound stands out due to its high selectivity for PI3Kδ, making it a valuable tool for studying PI3Kδ-specific pathways and diseases. Its unique pyrazolopyrimidine structure provides distinct advantages in terms of potency and selectivity compared to other PI3K inhibitors .
特性
IUPAC Name |
2-[(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c1-13-6-3-4-9-17(13)29-18(27-16-8-5-7-14(2)19(16)22(29)30)11-28-21-15(10-26-28)20(23)24-12-25-21/h3-10,12H,11H2,1-2H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBVHKNIYROHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692887 | |
| Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900185-01-5 | |
| Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B610023.png)

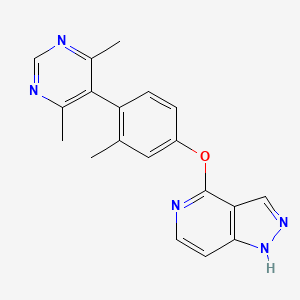
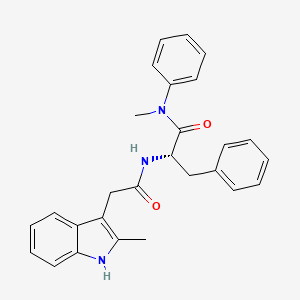
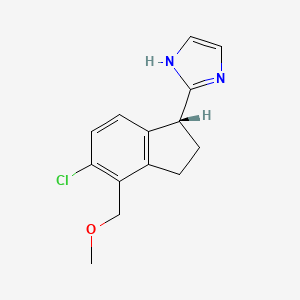


![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)
![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
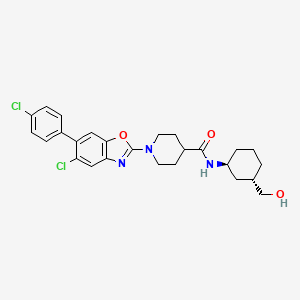
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)

